molecular formula C28H30ClN3O2 B11465357 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11465357
M. Wt: 476.0 g/mol
InChI Key: JRKYDJBTNYSWOT-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl, dimethoxyphenyl, methyl, and propyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine, 3,4-dimethoxybenzaldehyde, and other reagents necessary for the formation of the pyrazoloquinazoline core. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced pyrazoloquinazoline compounds.

    Substitution: Substituted pyrazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological context and the nature of the substituents on the pyrazoloquinazoline core.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
  • 4-(3-CHLORO-4-METHYLPHENYL)-1,1-DIMETHYLSEMICARBAZIDE

Uniqueness

3-(4-CHLOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-7-PROPYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific combination of substituents, which impart distinct chemical and biological properties

Properties

Molecular Formula

C28H30ClN3O2

Molecular Weight

476.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C28H30ClN3O2/c1-5-6-18-7-13-23-22(15-18)27(20-10-14-24(33-3)25(16-20)34-4)30-28-26(17(2)31-32(23)28)19-8-11-21(29)12-9-19/h8-12,14,16,18H,5-7,13,15H2,1-4H3

InChI Key

JRKYDJBTNYSWOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)C(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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